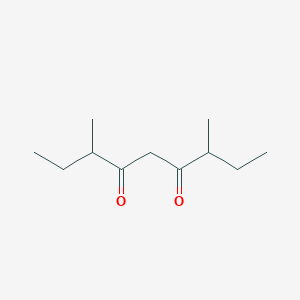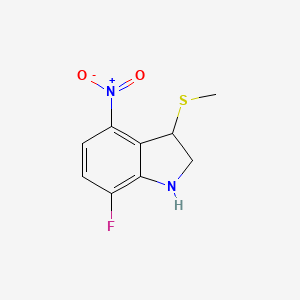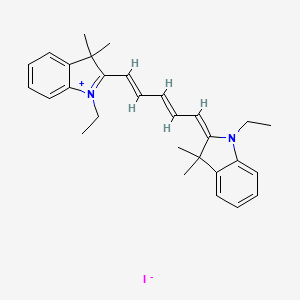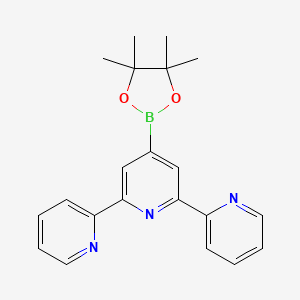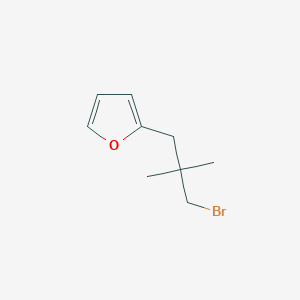
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of tert-butyl, fluoro, methylsulfonamido, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Amidation Reactions: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of functional groups such as tert-butyl and trifluoromethyl enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include those with analogous functional groups, such as:
- 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)pyridine
- 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)quinoline
These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of functional groups in 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate sets it apart, providing distinct advantages in various scientific and industrial applications .
Properties
Molecular Formula |
C27H27F4N3O6S |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
[2-tert-butyl-5-[2-[[3-fluoro-4-(methanesulfonamido)phenyl]methylamino]-2-oxoethoxy]phenyl] 6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C27H27F4N3O6S/c1-26(2,3)18-10-9-17(13-22(18)40-25(36)21-6-5-7-23(33-21)27(29,30)31)39-15-24(35)32-14-16-8-11-20(19(28)12-16)34-41(4,37)38/h5-13,34H,14-15H2,1-4H3,(H,32,35) |
InChI Key |
PRNCJKMAIBAVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OCC(=O)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)OC(=O)C3=NC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


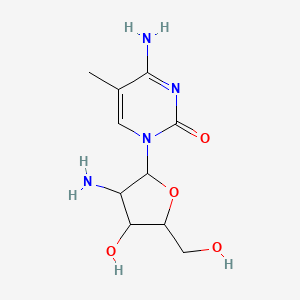


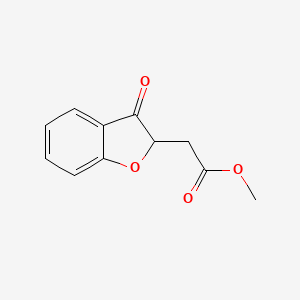
![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)
